3,5-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a potential anti-tauopathies agent . It has been identified as a first-in-class DAPK1/CSF1R dual inhibitor . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Molecular Structure Analysis
The molecular structure of this compound is complex and specific. Unfortunately, the exact details of the molecular structure are not available in the retrieved literature .Wissenschaftliche Forschungsanwendungen
- Applications :
- Anticancer Agent : In vitro studies demonstrated significant antitumor activity in RT112 bladder cancer xenograft models overexpressing wild-type FGFR3 . This suggests its potential use as an anticancer therapy.
- Applications :
- Liver Fibrosis : Compounds inhibiting collagen synthesis have therapeutic potential. NVP-BGJ398’s inhibition of FGFRs may indirectly impact collagen production, making it relevant for liver fibrosis treatment .
- Keloid Fibroblasts : Inhibiting collagen prolyl-4-hydroxylase (CP4H) using specific compounds, like NVP-BGJ398, could be beneficial in keloid fibroblast models .
- Applications :
- DAPK1/CSF1R Dual Inhibition : NVP-BGJ398 has been explored as a potential anti-tauopathies agent. Its unique structure and kinase inhibition properties make it a promising candidate .
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Collagen Synthesis Inhibition
Anti-Tauopathies Agent
Wirkmechanismus
Target of Action
The primary target of this compound is the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases . These receptors play a crucial role in various biological processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound acts as a potent and selective inhibitor of the FGFR tyrosine kinases 1, 2, and 3 . It achieves this by binding to these receptors, thereby preventing their activation and subsequent signal transduction .
Biochemical Pathways
The inhibition of FGFR tyrosine kinases affects several biochemical pathways. Most notably, it can lead to the up-regulation of p27/Kip1 and G1/G0 arrest , which are involved in cell cycle regulation . This can result in the inhibition of cell proliferation, particularly in cells that overexpress FGFR .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation . In particular, it has shown significant antitumor activity in models overexpressing wild-type FGFR3, such as RT112 bladder cancer xenografts .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-16-12-15(13-17(14-16)29-2)18(25)20-6-11-30(26,27)24-9-7-23(8-10-24)19-21-4-3-5-22-19/h3-5,12-14H,6-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONHXIBZMCFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.